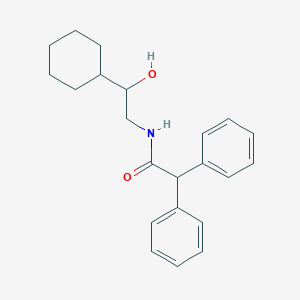

N-(2-cyclohexyl-2-hydroxyethyl)-2,2-diphenylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

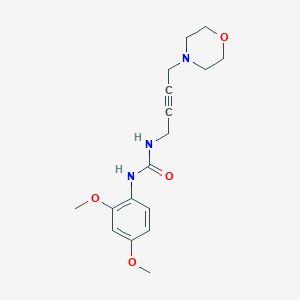

The compound "N-(2-cyclohexyl-2-hydroxyethyl)-2,2-diphenylacetamide" is a chemical entity that has been studied for its potential pharmacological properties. It is structurally related to various acetamide derivatives that have been synthesized and investigated for different biological activities, including anticonvulsant, antibacterial, antifungal, and anticancer properties .

Synthesis Analysis

The synthesis of related acetamide compounds involves multiple steps, including acetylation, esterification, and ester interchange reactions. For instance, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide, a structurally similar compound, was achieved through a sequence of reactions starting with N-methylaniline and chloracetyl chloride, followed by esterification with anhydrous sodium acetate and ester interchange with methanol . The overall yield of this process was reported to be 88.0%. Such synthetic routes are crucial for the preparation of acetamide derivatives for further biological evaluation .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the presence of a carbonyl group attached to an amine. In the case of 2,2-diphenyl-N-(R-carbamothioyl)acetamide and its metal complexes, the ligands coordinate bidentate to the metal, forming neutral complexes . The crystal structure of related compounds, such as d-N-cyclohexyl-diphenylvalinol, an amino alcohol ligand, has been determined, revealing important features like intramolecular hydrogen bonding .

Chemical Reactions Analysis

Acetamide derivatives participate in various chemical reactions that are essential for their biological activity. For example, the anticonvulsant activity of certain acetamide compounds is attributed to their ability to inhibit voltage-gated sodium currents and enhance the GABA effect . The reactivity of these compounds is also exploited in the synthesis of heterocyclic systems, where they serve as important intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of different substituents can affect their solubility, melting point, and reactivity. For instance, the crystallization of d-N-cyclohexyl-diphenylvalinol from an ether:ethanol mixture indicates its solubility characteristics . The spectroscopic data, including IR and NMR, provide insights into the functional groups present and the nature of bonding in these compounds .

Wissenschaftliche Forschungsanwendungen

Metabolic Studies

The metabolism of related compounds, such as diphenamid, an herbicide, has been studied in rats. The primary metabolic pathway involves N-dealkylation leading to excretable metabolites, highlighting the body's capacity to metabolize and excrete compounds with structural similarities to N-(2-cyclohexyl-2-hydroxyethyl)-2,2-diphenylacetamide (McMahon & Sullivan, 1965).

Synthesis and Structure-Activity Relationships

Research into the synthesis and activity of N-(4-amino-2-butynyl)acetamide derivatives, including compounds with structural similarities to N-(2-cyclohexyl-2-hydroxyethyl)-2,2-diphenylacetamide, has been conducted to explore their inhibitory activity on detrusor contraction. This work provides insights into the potential therapeutic applications of these compounds (Take et al., 1992).

Enantio-differentiation of Molecules

The use of specific chiral hydroxamic acids as probes for the discrimination of molecules with diverse functionalities, including those related to N-(2-cyclohexyl-2-hydroxyethyl)-2,2-diphenylacetamide, has been reported. This research underscores the importance of chiral differentiation in the pharmaceutical and chemical industries (Lakshmipriya et al., 2015).

Analytical and Pharmacological Characterizations

Studies on the analytical and pharmacological characterization of novel psychoactive substances, including arylcyclohexylamine derivatives, have been performed. These investigations provide a foundational understanding of the chemical properties and biological effects of compounds structurally related to N-(2-cyclohexyl-2-hydroxyethyl)-2,2-diphenylacetamide, contributing to the knowledge base necessary for the development of therapeutic agents or the assessment of environmental and health impacts (Colestock et al., 2018).

3D Printing of Modified-Release Dosage Forms

The exploration of stereolithography (SLA) for fabricating drug-loaded tablets with modified-release characteristics, using materials such as polyethylene glycol diacrylate (PEGDA), has implications for the pharmaceutical applications of various compounds, potentially including N-(2-cyclohexyl-2-hydroxyethyl)-2,2-diphenylacetamide. This innovative approach to drug formulation could revolutionize the delivery of medications (Wang et al., 2016).

Eigenschaften

IUPAC Name |

N-(2-cyclohexyl-2-hydroxyethyl)-2,2-diphenylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO2/c24-20(17-10-4-1-5-11-17)16-23-22(25)21(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h2-3,6-9,12-15,17,20-21,24H,1,4-5,10-11,16H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFMWAJYTUCLMNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-cyclohexyl-2-hydroxyethyl)-2,2-diphenylacetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-bromo-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2549452.png)

![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2549458.png)

![(E)-ethyl 2-((4-butoxybenzoyl)imino)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2549460.png)

![6-Chloro-4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one](/img/structure/B2549465.png)

![3-(3-bromo-4-methoxyphenyl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propan-1-one](/img/structure/B2549468.png)

![2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B2549469.png)

![Ethyl 2-[4-(azepan-1-ylsulfonyl)benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2549470.png)